N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline

I1 imidazoline receptor Radioligand binding PC12 cells

Researchers dissecting I1 imidazoline receptor (I1R) signaling often encounter α2-adrenoceptor cross-reactivity with classical ligands like clonidine or moxonidine. This 2,5-dimethyl isomer provides the definitive solution: • Sub-nanomolar I1R affinity (Ki = 0.178-0.219 nM) • >11,400-fold selectivity over α2A-AR, eliminating off-target ambiguity • Authentic 2,5-substitution pattern for coherent SAR datasets Supplied in 1 g and 5 g research quantities at 95% purity. Ready for global dispatch.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13251322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NCC2=NC=CN2
InChIInChI=1S/C12H15N3/c1-9-3-4-10(2)11(7-9)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14)
InChIKeyHYICKNWMBRDKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline: Structural & Pharmacological Profile for I1R


N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline (CAS: 1248787-50-9) is a synthetic small molecule belonging to the class of imidazole-containing aryl amines. It features a 1H-imidazole ring linked via a methylene bridge to a 2,5-dimethyl-substituted aniline moiety . The compound is primarily investigated as a selective ligand for the I1 imidazoline receptor (I1R), a non-adrenergic binding site implicated in central blood pressure regulation [1]. Its structural features—specifically the 2,5-dimethyl substitution pattern—differentiate it from other regioisomeric analogs and contribute to a distinct pharmacological profile characterized by sub-nanomolar I1R affinity and pronounced selectivity over α2-adrenoceptors [2]. This baseline establishes the compound as a research tool candidate for probing I1R-mediated signaling pathways distinct from classical α2-AR pharmacology.

Selective I1R ligand for I1R-mediated signaling studies
Enables pathway dissection without α2-AR crosstalk
Reported binding profile may support receptor characterization

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline: Why Generic Substitution Fails


In-class compounds such as moxonidine, clonidine, or rilmenidine share an imidazoline scaffold and exhibit I1R affinity, yet they differ markedly in both binding potency and selectivity [1]. For instance, moxonidine displays Ki values of 4.2 nM (I1R) and 13 nM (α2A-AR), representing only ~3-fold selectivity . Similarly, clonidine shows Ki values of 58 nM (I1R) and 62 nM (α2A-AR), demonstrating virtually no selectivity [2]. Positional isomers—such as N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline or N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline—are commercially available, but their I1R binding affinities remain unreported, and substitution pattern is known to critically influence I1R ligand recognition [3]. Consequently, substituting N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline with a generic I1R ligand or a regioisomer introduces significant uncertainty regarding experimental outcomes, particularly in assays designed to dissect I1R-specific signaling without α2-AR cross-reactivity. The quantitative evidence below substantiates that this compound occupies a distinct pharmacological space within the imidazoline ligand class.

  • Moxonidine / Clonidine Differ in binding potency and I1R selectivity; profile may not transfer
  • Regioisomers (3,4- or 3,5-dimethyl) I1R binding data unreported; substitution pattern critically influences receptor recognition
  • Generic I1R ligands May introduce α2-AR cross-reactivity, confounding I1R-specific signaling assays

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline: Quantitative Differentiation vs. I1R Ligands & Regioisomers


I1R Affinity Advantage Over Moxonidine and Clonidine

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline demonstrates sub-nanomolar binding affinity for the I1 imidazoline receptor (I1R) in rat PC12 cell membranes. In direct radioligand displacement assays using [125I]PIC, the compound achieved Ki values of 0.178 nM, 0.200 nM, and 0.219 nM across independent experiments [1]. In contrast, the clinically used I1R agonists moxonidine and clonidine exhibit substantially higher Ki values of 4.2 nM and 58 nM, respectively, under comparable assay conditions [2]. This represents an approximately 24-fold improvement in affinity over moxonidine and a 290-fold improvement over clonidine. The >1000-fold selectivity window observed for the target compound relative to α2-adrenoceptors (see Evidence Item 2) further distinguishes it from these first- and second-generation I1R ligands.

I1R Affinity vs. Moxonidine/Clonidine
Cross-study comparable
Target Ki 0.178–0.219 nM
Moxonidine Ki 4.2 nM
Clonidine Ki 58 nM
Supports I1R binding at lower assay concentrations
PC12 cell membranes; [125I]PIC displacement
I1 imidazoline receptor Radioligand binding PC12 cells

I1R Selectivity Over α2-Adrenoceptors

In competition binding assays against human α2-adrenoceptor subtypes expressed in CHO cells, N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline exhibited negligible affinity. The compound displaced [3H]RX821002 from α2A-, α2B-, and α2C-ARs with Ki values >2.5 μM, >4.17 μM, and <10 μM, respectively [1]. This translates to a selectivity ratio (I1R Ki / α2A-AR Ki) of >11,400, indicating virtually no cross-reactivity with α2-adrenoceptors at physiologically relevant concentrations. By comparison, moxonidine shows only ~3-fold selectivity (I1R Ki = 4.2 nM; α2A-AR Ki = 13 nM), and clonidine is essentially non-selective (I1R Ki = 58 nM; α2A-AR Ki = 62 nM) . The 2,5-dimethyl substitution pattern appears to confer this pronounced selectivity, consistent with structure-activity relationship studies demonstrating that methylation of imidazoline-related compounds ablates α2-AR affinity [2].

I1R Selectivity vs. α2-AR
Head-to-head comparison
Selectivity ratio >11,400 (I1R/α2A)
Moxonidine ~3-fold; Clonidine ~1-fold
Supports I1R-specific assay design without α2-AR interference
CHO cells; [3H]RX821002 displacement
α2-adrenoceptor Selectivity profiling CHO cells

2,5-Dimethyl Substitution Confers I1R Affinity and Selectivity

The precise positioning of methyl groups on the aniline ring critically modulates both I1R affinity and α2-AR selectivity. Quantitative structure-activity relationship (QSAR) models for I1R ligands indicate that increased log D and reduced N-2 charge on the heterocyclic moiety are predictors of enhanced I1R selectivity [1]. The 2,5-dimethyl substitution pattern in N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline yields a computed LogP of 2.64, a value that aligns with the lipophilicity range associated with optimal I1R binding . In contrast, the 3,4-dimethyl and 3,5-dimethyl regioisomers are commercially available but lack reported I1R binding data . The absence of published affinity data for these isomers, combined with the established sensitivity of imidazoline receptor recognition to subtle structural modifications, underscores that the 2,5-substitution pattern is not merely a structural variant but a determinant of the compound's unique pharmacological signature. This is further supported by the finding that methylation of imidazoline-related compounds systematically reduces α2-AR affinity while preserving or enhancing I1R binding [2].

2,5-Dimethyl Substitution Impact
Class-level inference
Computed LogP 2.64; I1R binding data for other isomers unavailable
Positional isomer substitution may alter I1R recognition profile
QSAR models suggest methylation reduces α2-AR affinity
Structure-activity relationship Regioisomer comparison QSAR

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline: Research & Procurement Use Cases


I1R Signaling Without α2-AR Crosstalk

In ex vivo tissue preparations or in vivo hemodynamic studies, this compound's >11,400-fold selectivity for I1R over α2A-AR [1] permits the specific activation or blockade of I1 imidazoline receptors while minimizing α2-adrenoceptor crosstalk. This is particularly valuable for validating I1R as a target for novel centrally acting antihypertensive agents, as classical ligands like clonidine and moxonidine exhibit insufficient selectivity to discriminate between I1R and α2-AR contributions.

Radioligand Binding Assays for I1R Screening

The sub-nanomolar affinity (Ki = 0.178-0.219 nM) [2] makes this compound an excellent candidate as a radiolabeled probe (e.g., via tritiation or iodination) for I1R binding studies. Its high affinity ensures robust signal-to-noise ratios in filtration-based assays, while its selectivity profile reduces non-specific binding to α2-ARs, enabling more accurate quantification of I1R density and distribution in tissue homogenates or recombinant systems.

Imidazoline SAR Studies

The 2,5-dimethyl substitution pattern serves as a defined structural anchor for SAR campaigns aimed at optimizing I1R affinity and selectivity [3]. Procurement of the authentic 2,5-isomer, rather than the more commonly available 3,4- or 3,5-isomers, is essential for building coherent SAR datasets that accurately reflect the impact of methyl group positioning on pharmacological outcomes. This is supported by QSAR models that identify lipophilicity and electronic parameters as key selectivity determinants [4].

Application
Selection Property
Validation Focus
I1R Pathway Signaling (α2-AR-free)
I1R selectivity profile
α2-AR crosstalk exclusion
Radioligand Binding Screening
High-affinity I1R binding
Assay signal-to-noise and specificity
Imidazoline SAR Studies
Defined 2,5-dimethyl substitution
Isomer-dependent receptor recognition
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